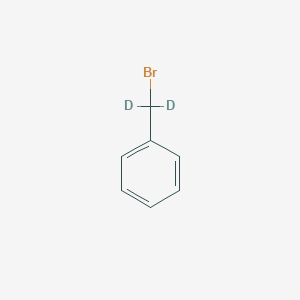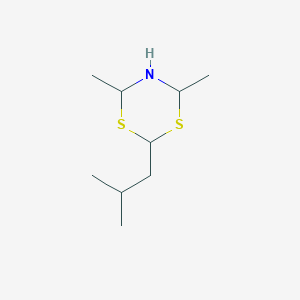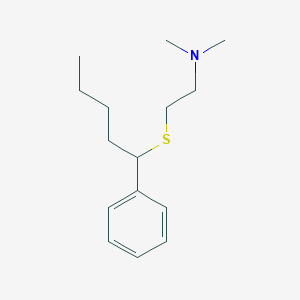
Benzyl-alpha,alpha-d2 bromide
Vue d'ensemble
Description
[Bromo(dideuterio)methyl]benzene: is a deuterated derivative of benzyl bromide, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be useful in various analytical and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of Deuterated Toluene: One common method involves the bromination of deuterated toluene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Debromination of Polybrominated Compounds: Another method involves the selective debromination of polybrominated compounds using diethyl phosphite and N,N-diisopropylethylamine (i-Pr₂NEt) to yield the desired monobrominated product.
Industrial Production Methods: Industrial production of [Bromo(dideuterio)methyl]benzene typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Aromatic Substitution: [Bromo(dideuterio)methyl]benzene can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom in [Bromo(dideuterio)methyl]benzene can be replaced by various nucleophiles, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used to introduce a nitro group.
Sulfonation: Fuming sulfuric acid (H₂SO₄) is used to introduce a sulfonic acid group.
Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃).
Major Products:
Nitrobenzene Derivatives: Formed from nitration reactions.
Sulfonic Acid Derivatives: Formed from sulfonation reactions.
Halogenated Benzene Derivatives: Formed from halogenation reactions.
Applications De Recherche Scientifique
Chemistry:
Isotopic Labeling: [Bromo(dideuterio)methyl]benzene is used as an isotopic label in various chemical reactions to study reaction mechanisms and pathways.
Biology and Medicine:
Metabolic Studies: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Industry:
Mécanisme D'action
Electrophilic Aromatic Substitution:
Formation of Electrophile: The electrophile (e.g., nitronium ion for nitration) is generated in situ.
Formation of Arenium Ion: The electrophile attacks the aromatic ring, forming a positively charged arenium ion intermediate.
Restoration of Aromaticity: A proton is removed from the arenium ion, restoring the aromaticity of the benzene ring.
Comparaison Avec Des Composés Similaires
Benzyl Bromide: Similar in structure but lacks deuterium atoms.
[Bromo(dideuterio)methyl]toluene: Another deuterated derivative with a methyl group instead of a benzene ring.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms makes [Bromo(dideuterio)methyl]benzene unique for isotopic labeling studies.
Propriétés
IUPAC Name |
[bromo(dideuterio)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEZXYOZHKGVCM-NCYHJHSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480951 | |
| Record name | [Bromo(~2~H_2_)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51271-29-5 | |
| Record name | [Bromo(~2~H_2_)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl bromide-α,α-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)











